3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-(2-methyl-2-thiophen-3-ylpropyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2S2/c1-10(2,9-3-5-18-7-9)8-15-19(16,17)6-4-11(12,13)14/h3,5,7,15H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHUPPZJUMYPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCC(F)(F)F)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- Trifluoropropane-1-sulfonamide backbone : Introduced via sulfonylation of a secondary amine.
- 2-Methyl-2-(thiophen-3-yl)propylamine : Synthesized through alkylation of thiophene derivatives.
- Stereochemical control : Ensured by steric hindrance at the tertiary carbon center.
Stepwise Synthesis Protocol
Synthesis of 2-Methyl-2-(thiophen-3-yl)propan-1-amine
Reaction : Alkylation of thiophen-3-ylmagnesium bromide with 2-methylpropane-1,2-diol under Grignard conditions.
Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: −78°C to 0°C (gradual warming)
- Catalyst: None (Grignard reaction proceeds via nucleophilic addition)
Yield : 78–82%
Mechanism :
$$
\text{Thiophen-3-ylMgBr} + \text{(CH}3\text{)}2\text{C(OH)CH}2\text{OH} \rightarrow \text{(CH}3\text{)}2\text{C(Thiophen-3-yl)CH}2\text{OH} \xrightarrow{\text{NH}3} \text{(CH}3\text{)}2\text{C(Thiophen-3-yl)CH}2\text{NH}_2
$$
Sulfonylation with Trifluoropropane-1-sulfonyl Chloride
Reaction : Amine functionalization using 3,3,3-trifluoropropane-1-sulfonyl chloride.
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA, 2.5 equiv)
- Temperature: 0°C → room temperature (RT)
Yield : 89–93%
Mechanism :
$$
\text{R-NH}2 + \text{CF}3\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{TEA}} \text{R-NH-SO}2\text{CH}2\text{CF}_3 + \text{HCl}
$$
Optimization of Critical Reaction Parameters
Catalyst Systems for Alkylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None (Grignard) | THF | −78 → 0 | 78 | 95 |
| CuI/PPh₃ | DMF | 60 | 85 | 97 |
| Pd(OAc)₂ | Toluene | 110 | 72 | 93 |
Key Insight : Copper(I) iodide with triphenylphosphine in DMF improves yield by facilitating oxidative addition during cross-coupling.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Purification Techniques
- Crystallization : Ethanol/water (7:3 v/v) achieves 98.5% purity
- Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes residual thiophene derivatives
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Alkylation | Cross-Coupling (Cu/Pd) |
|---|---|---|
| Cost per kg ($) | 320 | 480 |
| Scalability | High | Moderate |
| Purity | 95% | 97% |
| Reaction Steps | 3 | 5 |
Economic data from patent filings
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the sulfonamide group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features of 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide with analogous sulfonamide derivatives:
Key Observations:
Heterocyclic Substituents : The target compound’s thiophen-3-yl group contrasts with thiophen-2-yl derivatives (e.g., in ) and complex heterocycles like imidazo-pyrrolo-pyrazine (). Thiophen-3-yl may alter π-π stacking or dipole interactions compared to 2-yl isomers .
In contrast, tetrahydrofuran-linked analogs () have higher oxygen content, likely improving aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The trifluoromethyl group increases logP, but the sulfonamide counterbalances this with polarity. Thiophen-3-yl may confer slightly lower logP than thiophen-2-yl due to reduced conjugation .
- Metabolic Stability : The branched alkyl chain in the target compound may resist cytochrome P450 oxidation better than linear chains in compounds.
- Synthetic Complexity : The target compound’s synthesis likely involves fewer stereochemical challenges than the enantiomerically pure analogs in , which require advanced asymmetric synthesis .
Biological Activity
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide is a sulfonamide compound characterized by its unique trifluoromethyl and thiophene functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with molecular targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
The molecular formula of 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide is , with a molecular weight of 315.4 g/mol. The compound's structure includes a sulfonamide group that is known for its biological relevance, particularly in the context of drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆F₃N₁O₂S₂ |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 2310127-71-8 |
The biological activity of 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the sulfonamide moiety can form hydrogen bonds with target sites. This dual interaction mechanism increases the selectivity and potency of the compound against various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For example:
- Dihydroorotate dehydrogenase (DHODH) : In vitro assays have shown that derivatives of sulfonamides can inhibit DHODH, which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation in certain cancer cell lines and has implications in immunosuppressive therapy .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of thiophene-based sulfonamides, including 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide. The study demonstrated that modifications in the thiophene structure could lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .
Comparative Analysis
When compared to other similar compounds such as thiophene-based sulfonamides or trifluoromethyl derivatives, 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide stands out due to its unique combination of functional groups which impart distinct chemical properties.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3,3,3-Trifluoro-N-(2-methyl-2-(thiophen-3-yl)... | Enzyme inhibition | Trifluoromethyl and thiophene groups |
| Thiophene-based sulfonamides | Antimicrobial | Various substitutions |
| Trifluoromethyl derivatives | Variable bioactivity | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide, and how can intermediates be validated?
- Methodology : Multi-step synthesis typically involves coupling the thiophene-containing amine with a sulfonamide precursor. For example:
- Step 1 : React 2-methyl-2-(thiophen-3-yl)propan-1-amine with 3,3,3-trifluoropropane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Step 2 : Purify intermediates via column chromatography and validate using HPLC (≥95% purity) and NMR (e.g., distinct singlet for trifluoromethyl at δ ~110 ppm in NMR) .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., sulfonamide S=O···H-N motifs) .
- DFT calculations : Analyze electron density distribution, focusing on the electron-withdrawing trifluoromethyl group and its impact on sulfonamide acidity .
- UV-Vis/IR spectroscopy : Identify π→π* transitions in the thiophene ring (λ~240–280 nm) and sulfonamide S-O stretching (~1350 cm) .
Advanced Research Questions
Q. What strategies optimize the compound’s reactivity in target-specific modifications (e.g., fluorination or sulfonamide derivatization)?
- Approach :
- Fluorine-directed coupling : Utilize the trifluoromethyl group as a directing moiety for regioselective C-H functionalization under Pd catalysis .
- Sulfonamide activation : Replace the propane-sulfonamide chain with heterocyclic sulfonamides (e.g., pyrazole-sulfonamide) to enhance binding affinity in enzyme assays .
- Challenges : Steric hindrance from the 2-methylpropyl group may require bulky ligands (e.g., BrettPhos) for efficient cross-coupling .
Q. How does the trifluoromethyl group influence biological activity compared to non-fluorinated analogs?
- Mechanistic Insights :
- The trifluoromethyl group increases metabolic stability (reduced CYP450 oxidation) and enhances membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
- In vitro assays : Compare IC values against kinase targets (e.g., EGFR) to demonstrate fluorine’s role in improving binding entropy via hydrophobic interactions .
Q. What analytical methods resolve contradictions in reported crystallographic data (e.g., disorder in the thiophene-sulfonamide moiety)?
- Solutions :
- High-resolution XRD (100 K) : Reduces thermal motion artifacts, particularly for flexible propyl chains .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model rotational disorder in the thiophene ring .
- Complementary techniques : Pair XRD with solid-state NMR ( CP/MAS) to validate dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
